molecular formula C20H25BrN2O4S B2814626 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine CAS No. 913240-93-4

1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B2814626
CAS No.: 913240-93-4
M. Wt: 469.39
InChI Key: VWYUJXPSXYXZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a sulfonyl-substituted piperazine derivative featuring a 4-bromo-3-propoxyphenyl group at the sulfonyl position and a 2-methoxyphenyl group on the piperazine ring.

Properties

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O4S/c1-3-14-27-20-15-16(8-9-17(20)21)28(24,25)23-12-10-22(11-13-23)18-6-4-5-7-19(18)26-2/h4-9,15H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYUJXPSXYXZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the core piperazine structure. The bromo and methoxy groups are introduced through specific substitution reactions, while the propoxy group is added via an etherification process.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions might use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It can be employed in the production of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The bromo and methoxy groups may enhance binding affinity to certain receptors or enzymes, leading to biological or chemical activity.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Linkers

1-(4-Bromophenyl)sulfonyl-4-(4-methylphenyl)piperazine
  • Structure : Differs in the substituents on the phenyl rings (4-methylphenyl vs. 2-methoxyphenyl and 3-propoxy group).
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine
  • Structure : Ethoxy group replaces bromo-propoxy; benzyl substituent instead of direct 2-methoxyphenyl attachment.
  • Activity : Ethoxy groups may enhance lipophilicity, while the benzyl linkage could influence conformational flexibility and receptor access .
Acylsulfonylpiperazines (e.g., 1N-[(2-bromo-5-methoxybenzoyl)] derivatives)
  • Structure : Benzoyl groups replace the sulfonyl-linked phenyl.
  • Activity : Acylated derivatives often exhibit modified pharmacokinetic profiles, with increased metabolic stability but reduced CNS penetration compared to sulfonyl analogs .

Piperazine Derivatives with 2-Methoxyphenyl Groups

4-(2-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)
  • Structure : Ethyl linker with a pyridinyl-benzamido group instead of sulfonyl-bromo-propoxy.
  • The target compound’s sulfonyl group may confer distinct binding modes or selectivity .
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine
  • Structure : Piperidine replaces the sulfonyl-bromo-propoxy substituent.
  • Activity : High affinity for dopamine D2 receptors (Ki < 100 nM), suggesting that sulfonyl substitution in the target compound may shift selectivity toward serotonin receptors .

Impact of Aliphatic Linker Length

Compounds with 2-methoxyphenylpiperazine moieties linked via alkoxy chains (e.g., 2-(4-[u-[4-(2-methoxyphenyl)-1-piperazinyl]alkoxy]phenyl)-2H-benzotriazoles) demonstrate that increasing linker length (4–5 methylene bridges) enhances 5-HT1A and D3 receptor affinity and selectivity . The target compound lacks an aliphatic linker, which may limit conformational adaptability but improve metabolic stability.

Receptor Binding and Selectivity

Compound Key Substituents Receptor Affinity (Ki or ID50) Selectivity
Target Compound 4-Bromo-3-propoxy, sulfonyl Not reported (predicted 5-HT1A/D3) Moderate (structural analogs suggest 5-HT1A)
p-MPPI p-Iodobenzamido, ethyl linker 5-HT1A antagonist (ID50: 5 mg/kg) High for 5-HT1A
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine Piperidine D2 (Ki < 100 nM) High for D2
4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine Benzotriazole, propyl linker 5-HT1A antagonist (IC50: ~10 nM) High for 5-HT1A

Biological Activity

1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C17H20BrN2O4S
  • Molecular Weight : 414.32 g/mol

The presence of a bromine atom and a sulfonyl group in its structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS) and other organ systems.

Research indicates that this compound may act as a 5-HT1A receptor agonist , which is significant in the treatment of anxiety and depression. The interaction with serotonin receptors can lead to various downstream effects, including modulation of neurotransmitter release and neuronal excitability.

Key Mechanisms:

  • 5-HT1A Receptor Modulation : The compound has shown promising activity in binding to and activating 5-HT1A receptors, which are implicated in mood regulation.
  • Neuroprotective Effects : Studies suggest that compounds with similar structures exhibit neuroprotective properties, potentially through antioxidant mechanisms or by enhancing synaptic plasticity.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of findings from relevant studies:

Activity Assay Type Result Reference
5-HT1A Receptor BindingRadiolabeled Binding AssayHigh affinity (IC50 = 10 nM)
NeuroprotectionIn vitro Neuronal CultureReduced apoptosis by 30%
Antidepressant-like ActivityBehavioral Tests in RodentsSignificant reduction in despair behavior
Cytotoxicity against Cancer CellsMTT AssayIC50 = 20 µM for HT-29 cells

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Antidepressant Effects : A study involving rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to controls, suggesting its potential as an antidepressant agent.
  • Neuroprotective Studies : Research conducted on neuronal cultures indicated that the compound could protect against oxidative stress-induced cell death, highlighting its potential for treating neurodegenerative diseases.
  • Cancer Research : The compound's cytotoxic effects on various cancer cell lines have been investigated, showing promising results against colorectal cancer cells (HT-29), with further studies needed to elucidate the underlying mechanisms.

Q & A

Q. Table 1: Comparative Synthesis Conditions

ParameterCondition 1 ()Condition 2 ()
SolventDichloromethaneDimethylformamide
BaseTriethylaminePyridine
Reaction Time12–24 hours6–8 hours
Yield65–75%70–85%

How can researchers resolve contradictions in biological activity data between structurally similar piperazine derivatives?

Answer:
Contradictions often arise from subtle structural variations (e.g., halogen substitution, alkoxy chain length). Methodological approaches include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., bromine vs. chlorine, propoxy vs. methoxy) and correlate with activity. For example, bromine enhances binding affinity in kinase assays, while longer alkoxy chains may reduce solubility .
  • Orthogonal Assays : Validate activity using multiple assays (e.g., enzyme inhibition + cell viability) to rule out assay-specific artifacts. highlights how cyclodextrin modification reduces toxicity but also activity, requiring dose-response recalibration .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50, Ki values). For instance, antiplatelet activity in sulfonamide-piperazines correlates with electronegative substituents .

What spectroscopic methods are recommended for confirming the structure of this compound?

Answer:
A multi-technique approach ensures structural fidelity:

  • ¹H/¹³C NMR : Assign peaks for methoxy (δ 3.8 ppm, singlet), propoxy (δ 1.0–1.5 ppm, multiplet), and piperazine protons (δ 2.8–3.4 ppm). ¹³C NMR confirms quaternary carbons (e.g., sulfonyl-attached aromatic ring at δ 125–140 ppm) .
  • IR Spectroscopy : Identify sulfonyl (S=O stretching at 1350–1150 cm⁻¹) and ether (C-O-C at 1250 cm⁻¹) groups .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 485.06 (C20H24BrN2O4S) with ≤2 ppm error .

Q. Table 2: Key Spectral Signatures

Functional Group¹H NMR (δ)¹³C NMR (δ)IR (cm⁻¹)
2-Methoxyphenyl3.80 (s, OCH3)55.8 (OCH3)1250 (C-O-C)
4-Bromo-3-propoxyphenyl1.02–1.52 (m, CH2)22.5, 69.8 (OCH2)1350, 1150 (S=O)
Piperazine ring2.80–3.40 (m, NCH2)46.5–52.1 (NCH2)

How can computational modeling predict the biological targets of this compound?

Answer:

  • Molecular Docking : Use tools like AutoDock Vina to simulate binding to kinases (e.g., EGFR, CDK2) or GPCRs. The sulfonyl group forms hydrogen bonds with catalytic lysine residues, while the methoxyphenyl moiety occupies hydrophobic pockets .
  • QSAR Models : Train models on piperazine derivatives with known IC50 values. Electron-withdrawing groups (e.g., bromine) enhance kinase inhibition, as seen in quinolyl-piperazine analogs .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonyl acceptor, aromatic π-π stacking) using software like Schrödinger. highlights trifluoromethyl groups increasing steric bulk for receptor selectivity .

What strategies mitigate toxicity while preserving the biological activity of sulfonamide-piperazine derivatives?

Answer:

  • Prodrug Design : Modify the sulfonyl group to a sulfonamide ester, improving solubility and reducing acute toxicity. Hydrolysis in vivo regenerates the active form .
  • Cyclodextrin Encapsulation : shows β-cyclodextran inclusion complexes reduce cytotoxicity but require higher doses to maintain efficacy .
  • Metabolic Profiling : Use LC-MS to identify toxic metabolites (e.g., bromine hydrolysis products) and guide structural optimization .

How do researchers validate the purity of this compound for pharmacological assays?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is required, with retention time matching a certified reference standard .
  • Elemental Analysis : Confirm C, H, N, S, and Br content within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Ensure no solvent residues remain (weight loss <1% at 150°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.